

Application Notes: Stable Isotope Labeling for Tracing Iso-phytochelatin 2 (Glu) Metabolism

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Compound of Interest

Compound Name: *Iso-phytochelatin 2 (Glu)*

Cat. No.: *B12379427*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, some fungi, and invertebrates.[1] They are enzymatically synthesized from glutathione (GSH) and have the general structure (γ-Glu-Cys)_n-Gly.[1][2] Variants of these peptides, known as iso-phytochelatins (iso-PCs), exist where the C-terminal amino acid is not glycine. This document focuses on a specific variant, **iso-phytochelatin 2 (Glu)**, with a presumed structure of (γ-Glu-Cys)₂-Glu. Understanding the metabolism of iso-PC2(Glu) is vital for elucidating its precise role in metal tolerance and cellular homeostasis. Stable isotope labeling, coupled with mass spectrometry, provides a powerful method to trace the biosynthesis and turnover of this peptide, offering quantitative insights into its metabolic flux under various conditions, such as heavy metal stress.[3][4]

Application: Tracing Metabolic Pathways

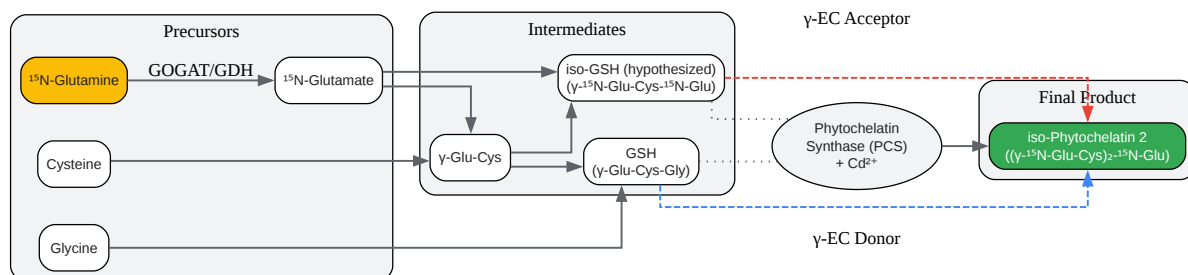
Stable isotope tracers, such as ¹³C- or ¹⁵N-labeled amino acids, are introduced into a biological system (e.g., plant cell culture).[5] These labeled precursors are incorporated into downstream metabolites. By tracking the mass shift in iso-PC2(Glu) and its precursors over time using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can definitively map its biosynthetic pathway and determine the relative contributions of different substrate pools. For instance, using ¹⁵N₂-Glutamine can help elucidate how nitrogen from glutamine is incorporated into the glutamate residues of the peptide.[6]

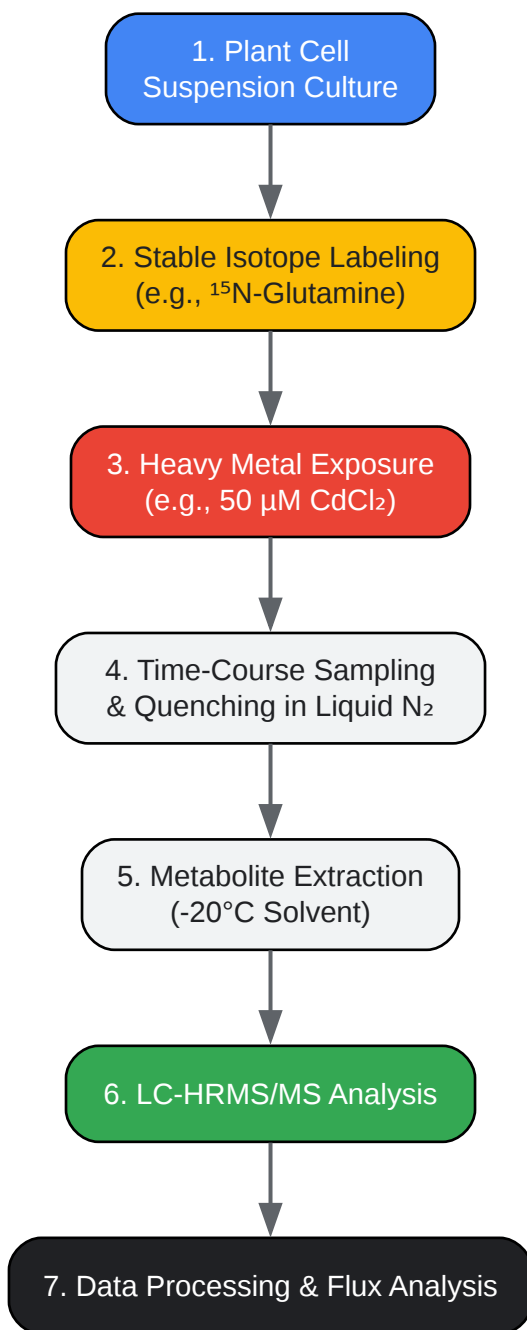
Application: Metabolic Flux Analysis

Quantifying the rate of synthesis and degradation of iso-PC2(Glu) is critical to understanding its physiological importance. Stable isotope labeling enables metabolic flux analysis, which measures the rates of metabolic reactions.[4][7] By monitoring the kinetics of isotope incorporation into iso-PC2(Glu) upon exposure to a heavy metal stressor like cadmium (Cd^{2+}), researchers can calculate the absolute synthesis and turnover rates. This quantitative data is invaluable for developing kinetic models of metal detoxification pathways and for identifying potential targets for genetic engineering to enhance phytoremediation capabilities.[8]

Metabolic Pathway of Iso-Phytochelatin 2 (Glu)

The biosynthesis of phytochelatins is catalyzed by the enzyme phytochelatin synthase (PCS), a specific γ -L-glutamyl-cysteine dipeptidyl transferase.[9] PCS transfers a γ -glutamylcysteine (γ -EC) group from a donor molecule, typically glutathione (GSH), to an acceptor molecule.[1][10] For the synthesis of iso-PC2(Glu), it is hypothesized that a precursor tripeptide, γ -Glu-Cys-Glu, may act as the initial acceptor molecule for the γ -EC group. The diagram below illustrates this proposed pathway, highlighting the incorporation of a ^{15}N label from glutamine.





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